molecular formula C7H5BrClFO B15206414 2-Bromo-5-chloro-4-fluoroanisole

2-Bromo-5-chloro-4-fluoroanisole

Cat. No.: B15206414
M. Wt: 239.47 g/mol
InChI Key: WNEKHRLEXJDMGC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluoroanisole, also known as 1-Bromo-4-chloro-5-fluoro-2-methoxybenzene, is an organic compound with the molecular formula C₇H₅BrClFO. It is a halogenated anisole derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluoroanisole can be achieved through several methods. One common approach involves the halogenation of 4-fluoroanisole. The process typically includes the following steps:

    Bromination: 4-Fluoroanisole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to obtain the final product.

The reaction conditions for these steps generally involve controlled temperatures and the use of appropriate solvents to ensure selective halogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluoroanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Bromo-5-chloro-4-fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluoroanisole in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions by making the ring more susceptible to attack by nucleophiles or catalysts . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-4-fluoroanisole is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which provides distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-methoxybenzene

InChI

InChI=1S/C7H5BrClFO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,1H3

InChI Key

WNEKHRLEXJDMGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)F)Cl

Origin of Product

United States

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